Cas no 168176-04-3 ((2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid)

(2R)-2-{[(Benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid is a chiral, N-protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a trityl (Tr)-protected imidazole side chain. This compound is valuable in peptide synthesis and medicinal chemistry due to its orthogonal protecting groups, which allow selective deprotection under mild conditions. The Cbz group can be removed via hydrogenolysis, while the Tr group offers acid-labile stability, enabling controlled functionalization. The stereospecific (R)-configuration ensures enantiopurity in chiral synthesis. Its structural complexity makes it useful for designing bioactive peptides or small-molecule inhibitors, particularly in targeting imidazole-dependent biological pathways. The compound’s stability and versatility facilitate applications in solid-phase peptide synthesis and drug discovery.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid structure
168176-04-3 structure
Product name:(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
CAS No:168176-04-3
MF:C33H29N3O4
MW:531.601068258286
MDL:MFCD29047040
CID:5686403
PubChem ID:15545281

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
    • (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
    • 168176-04-3
    • EN300-22047900
    • Z-D-His(Trt)-OH
    • D-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-
    • MDL: MFCD29047040
    • Inchi: 1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m1/s1
    • InChI Key: FPKLLLWMALGTOD-SSEXGKCCSA-N
    • SMILES: OC([C@@H](CC1=CN(C=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 531.21580641g/mol
  • Monoisotopic Mass: 531.21580641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 752
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 729.3±60.0 °C(Predicted)
  • pka: 3.15±0.10(Predicted)

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22047900-10.0g
168176-04-3
10g
$2884.0 2023-05-24
Enamine
EN300-22047900-0.5g
168176-04-3
0.5g
$645.0 2023-09-16
Enamine
EN300-22047900-2.5g
168176-04-3
2.5g
$1315.0 2023-09-16
Enamine
EN300-22047900-1.0g
168176-04-3
1g
$671.0 2023-05-24
Enamine
EN300-22047900-5g
168176-04-3
5g
$1945.0 2023-09-16
Enamine
EN300-22047900-0.25g
168176-04-3
0.25g
$617.0 2023-09-16
Enamine
EN300-22047900-0.05g
168176-04-3
0.05g
$563.0 2023-09-16
Enamine
EN300-22047900-5.0g
168176-04-3
5g
$1945.0 2023-05-24
Enamine
EN300-22047900-0.1g
168176-04-3
0.1g
$591.0 2023-09-16
Enamine
EN300-22047900-1g
168176-04-3
1g
$671.0 2023-09-16

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid Related Literature

Additional information on (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid

Introduction to (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic Acid and Its Significance in Modern Chemical Biology

Chemical biology has witnessed remarkable advancements in recent years, with a particular focus on the development of novel compounds that exhibit therapeutic potential. Among these, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid, identified by its CAS number 168176-04-3, has emerged as a compound of significant interest. This compound, characterized by its intricate molecular structure, holds promise for various applications in pharmaceutical research and drug development.

The molecular framework of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a (benzyloxy)carbonyl group and an amino group at the 2-position, coupled with a propionic acid moiety at the 3-position, provides a versatile scaffold for further chemical modifications. Additionally, the incorporation of a triphenylmethyl group and an imidazole ring enhances the compound's stability and bioavailability, making it an attractive candidate for further investigation.

In the realm of drug discovery, the significance of such multifunctional compounds cannot be overstated. The benzyloxy)carbonyl group is particularly noteworthy, as it is commonly employed in peptide synthesis and protease inhibition studies. Its ability to mask reactive functional groups allows for controlled release mechanisms, which can be exploited in targeted drug delivery systems. Furthermore, the amino group at the 2-position serves as a potential site for further derivatization, enabling the creation of analogs with tailored biological activities.

The imidazole ring, a prominent feature in many bioactive molecules, contributes to the compound's overall pharmacological profile. Imidazoles have been extensively studied for their role in various biological processes, including enzyme inhibition and receptor binding. The presence of a triphenylmethyl group at the 4-position of the imidazole ring further enhances its interactions with biological targets, potentially improving binding affinity and selectivity. This structural motif is particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications.

Recent research has highlighted the potential of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid in addressing critical challenges in drug development. For instance, studies have demonstrated its efficacy in modulating enzyme activity and inhibiting pathogenic pathways. The compound's ability to interact with specific biological targets makes it a valuable tool for understanding disease mechanisms and developing novel therapeutic strategies. Moreover, its structural complexity allows for fine-tuning of pharmacokinetic properties, which is essential for optimizing drug efficacy and minimizing side effects.

The propionic acid moiety at the 3-position of the molecule adds another layer of functionality that can be exploited for therapeutic purposes. Propionic acid derivatives have been widely used in pharmaceuticals due to their ability to enhance solubility and bioavailability. Additionally, propionic acid-based compounds have shown promise in treating various inflammatory conditions by modulating immune responses. The integration of this moiety into (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid may contribute to its potential therapeutic applications in areas such as inflammation and metabolic disorders.

The stereochemistry of the compound is another critical aspect that warrants attention. The (R)-configuration at the 2-position plays a pivotal role in determining its biological activity. Stereoisomers often exhibit distinct pharmacological profiles due to differences in their interaction with biological targets. The (R)-configuration is particularly relevant in this context, as it has been shown to enhance binding affinity and selectivity in several drug candidates. This underscores the importance of considering stereochemistry during drug design and development.

In conclusion, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid, with its CAS number 168176-04-3, represents a significant advancement in chemical biology and drug development. Its intricate molecular structure, characterized by functional groups such as the (benzyloxy)carbonyl, amino, propionic acid, and imidazole moieties, provides a versatile platform for further exploration. The compound's potential applications in modulating enzyme activity, inhibiting pathogenic pathways, and enhancing drug delivery systems make it a promising candidate for future therapeutic interventions.

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